molecular formula C19H20N2O2S B2822284 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2309346-35-6

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2822284
CAS RN: 2309346-35-6
M. Wt: 340.44
InChI Key: QSPYIMLOQUEMCC-UHFFFAOYSA-N
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Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide, also known as THIP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. THIP is a synthetic compound that belongs to the class of GABA receptor agonists. It has been found to have various biological and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis Techniques and Methodologies

A pivotal aspect of the scientific research applications of this compound revolves around the development of synthetic methodologies. One significant advancement is illustrated in the development of a new variant of the Migita reaction for carbon−sulfur bond formation. This methodology was applied in the synthesis of a former antiasthma drug candidate, highlighting a general method for thioaryl halide cross-coupling. The reaction showcases an overall yield advantage and describes the ligand effect in detail, emphasizing the efficiency of the modified Migita reaction in synthesizing complex molecules like "N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide" (Norris & Leeman, 2008).

Anticancer and Antimicrobial Potentials

The exploration of novel compounds for anticancer and antimicrobial applications remains a crucial area of research. The synthesis and evaluation of novel pyrazole–indole hybrids have demonstrated significant anticancer activities. These compounds were prepared through molecular hybridization, showing excellent inhibition performance against various cancer cell lines, including human liver carcinoma (HepG2) with noteworthy IC50 values. This suggests the potential of such compounds in developing anticancer drugs (Hassan et al., 2021). Additionally, the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has showcased potential antibacterial and antifungal activities, further emphasizing the compound's utility in antimicrobial research (Sowmya et al., 2018).

Novel Synthesis and Structural Analysis

Research on the microwave-assisted synthesis of tetrazolyl pyrazole amides presents an efficient method for producing compounds with notable biological activities, including bactericidal and antimicrobial properties. This method offers a quicker reaction time compared to conventional heating methods, indicating its efficiency in synthesizing structurally complex amides relevant to "N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide" (Hu et al., 2011). Moreover, the synthesis, crystal structure, and Hirshfeld surface analysis of related compounds have provided deep insights into the molecular and crystal structures, facilitating the understanding of intermolecular interactions and hydrogen bond formations essential for drug design and development (Prabhuswamy et al., 2016).

properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-18(17-11-14-3-1-2-4-16(14)21-17)20-13-19(6-8-23-9-7-19)15-5-10-24-12-15/h1-5,10-12,21H,6-9,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPYIMLOQUEMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide

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